(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate
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Overview
Description
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate is an organic compound characterized by its conjugated diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butenal and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons and partially hydrogenated products.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its reactive diene structure.
Mechanism of Action
The mechanism by which (2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing biological pathways and processes
Comparison with Similar Compounds
Similar Compounds
(2Z,4Z)-2,4-hexadiene: A compound with a similar conjugated diene structure but lacking the phenyl and methyl groups.
(2Z,4Z)-2,4-hexadienedioic acid: Another related compound with carboxylic acid functional groups.
Uniqueness
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group enhances its stability and potential for further functionalization, making it a versatile compound in various applications.
Properties
Molecular Formula |
C12H11O2- |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/p-1/b8-7-,10-9- |
InChI Key |
QBUCMPDJJMSFCR-QRLRYFCNSA-M |
Isomeric SMILES |
C/C(=C/C(=O)[O-])/C=C\C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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